molecular formula C22H17N3O5 B2443729 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899923-41-2

3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2443729
CAS No.: 899923-41-2
M. Wt: 403.394
InChI Key: CYWWOBBSHBSTCD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core substituted with a methoxyphenyl group and a nitrobenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Substitution Reactions: The methoxyphenyl and nitrobenzyl groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the substituted quinazoline with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective starting materials.

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized temperature, pressure, and solvent conditions.

    Purification Processes: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the quinazoline core is particularly significant, as many quinazoline derivatives exhibit potent biological activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and nitrobenzyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylquinazoline-2,4(1H,3H)-dione: Lacks the nitrobenzyl group.

    1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxyphenyl group.

    3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: Lacks the nitrobenzyl group.

Uniqueness

The presence of both the methoxyphenyl and nitrobenzyl groups in 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione makes it unique compared to other similar compounds. These substituents may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-30-18-12-10-16(11-13-18)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-15-6-8-17(9-7-15)25(28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWWOBBSHBSTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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